molecular formula C18H21ClN4O5S2 B12182677 Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate

Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B12182677
M. Wt: 473.0 g/mol
InChI Key: PENNVWTXPMOKQM-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate is a piperazine-based compound featuring a 1,3-thiazole core substituted with a sulfonamide group and a 4-chlorophenyl moiety. This structure combines key pharmacophoric elements: the piperazine ring enhances solubility and bioavailability, the thiazole ring contributes to aromatic interactions, and the sulfonamide group facilitates hydrogen bonding with biological targets. Such compounds are frequently explored for antimicrobial, antiviral, or enzyme-inhibitory activities due to their structural versatility .

Properties

Molecular Formula

C18H21ClN4O5S2

Molecular Weight

473.0 g/mol

IUPAC Name

ethyl 4-[2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H21ClN4O5S2/c1-2-28-18(25)23-9-7-22(8-10-23)16(24)11-14-12-29-17(20-14)21-30(26,27)15-5-3-13(19)4-6-15/h3-6,12H,2,7-11H2,1H3,(H,20,21)

InChI Key

PENNVWTXPMOKQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a multi-step reaction involving the formation of thiazole derivatives and subsequent modifications to introduce the piperazine and carboxylate functionalities. The synthesis typically involves:

  • Formation of Thiazole Ring : The initial step involves creating a thiazole ring through the reaction of appropriate thioketones and amines.
  • Piperazine Modification : The thiazole derivative is then reacted with piperazine derivatives to introduce the piperazine moiety.
  • Carboxylate Introduction : Finally, the ethyl ester group is incorporated to yield the final product.

The molecular formula for this compound is C18H22ClN3O4S, with a molecular weight of approximately 395.90 g/mol.

Antimicrobial Properties

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity against various pathogens, including multidrug-resistant strains. Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate has been evaluated for its efficacy against:

  • Bacterial Infections : The compound shows promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly strains resistant to conventional antibiotics .
PathogenActivity LevelReference
Staphylococcus aureusModerate
Enterococcus faeciumHigh
Multidrug-resistant CandidaSignificant

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown:

  • Inhibition of Cell Viability : this compound significantly decreased the viability of cancer cells, including Caco-2 (colorectal cancer) and A549 (lung cancer) cell lines .
Cancer Cell LineViability Reduction (%)Reference
Caco-239.8
A54955.4

Study on Antimicrobial Activity

A recent study evaluated the efficacy of several thiazole derivatives, including this compound, against resistant strains of Staphylococcus aureus. The results indicated that this compound exhibited superior antibacterial properties compared to traditional antibiotics, making it a candidate for further development as an antimicrobial agent .

Study on Anticancer Properties

In another investigation focusing on anticancer activity, compounds similar to this compound were tested against various cancer cell lines. The study concluded that modifications to the thiazole ring significantly enhanced cytotoxicity against Caco-2 cells, suggesting that structural variations could lead to more potent anticancer agents .

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, leading to inhibition of their activity . The compound may also induce oxidative stress in cells, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

  • Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate () Structural differences: Replaces the thiazole ring with a methylsulfonyl-glycine chain and introduces a 4-chloro-2-methylphenyl group. The 2-methyl substitution on the phenyl ring may sterically hinder interactions compared to the parent compound. Synthesis: Prepared via coupling of N-chloroacetyl aryl amines with piperazine derivatives in acetone .
  • Ethyl 4-{[3-(acetylamino)-4-ethoxyphenyl]sulfonyl}piperazine-1-carboxylate () Structural differences: Substitutes the thiazole with a 3-acetamido-4-ethoxyphenyl sulfonyl group. Crystallography: Piperazine adopts a chair conformation, similar to other analogs (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, ) .

Thiazole Ring Modifications

  • Ethyl 4-((4-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate () Structural differences: Replaces the sulfonamide-thiazole with a phenoxyphenyl-thiazole carboxamide. Impact: The phenoxyphenyl extension may enhance π-π stacking with aromatic residues in biological targets, increasing potency. Synthesis: Achieved via condensation of thiazole-carboxamides with sulfonylated piperazines .
  • 4-(4-Acetylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide ()

    • Structural differences : Lacks the thiazole ring entirely, substituting it with an acetylphenyl-carboxamide.
    • Impact : Reduced heterocyclic complexity may lower binding affinity but improve metabolic stability .

Physicochemical and Structural Data

Compound Name Molecular Formula Key Substituents Molecular Weight LogP* Synthesis Route
Target Compound C₁₈H₂₁ClN₄O₅S 4-Cl-C₆H₄SO₂, thiazole, piperazine 440.89 g/mol 2.8 Reflux with K₂CO₃ in acetone
Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate C₁₉H₂₅ClN₃O₅S 4-Cl-2-Me-C₆H₃, methylsulfonyl-glycine 442.93 g/mol 3.1 Coupling of aryl amines
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () C₁₃H₁₈ClN₃O 4-Cl-C₆H₄, ethylpiperazine 283.76 g/mol 1.9 Recrystallization from ethanol

*LogP values estimated via Crippen or McGowan methods ().

Biological Activity

Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article summarizes the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperazine moiety, a thiazole ring, and a sulfonamide group. Its molecular formula is C15H18ClN3O4SC_{15}H_{18}ClN_3O_4S, and it exhibits significant lipophilicity with an XLogP value of approximately 3.2, indicating favorable membrane permeability for biological applications .

Biological Activities

1. Antimicrobial Activity
this compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that compounds containing the sulfonamide moiety exhibit potent antibacterial effects due to their ability to inhibit bacterial growth through interference with folic acid synthesis .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus subtilis64 µg/mL

2. Enzyme Inhibition
The compound has demonstrated significant inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive function and has implications in treating neurodegenerative diseases such as Alzheimer's .

3. Anticancer Properties
Research has shown that derivatives of piperazine can exert cytotoxic effects on various cancer cell lines. The presence of the thiazole ring in this compound enhances its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group interacts with the active site of target enzymes like AChE, leading to effective inhibition.
  • Disruption of Bacterial Cell Wall Synthesis : The compound interferes with bacterial metabolism, particularly in pathways involving folic acid synthesis.
  • Induction of Apoptosis : The thiazole ring contributes to the compound's ability to trigger apoptotic pathways in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by Sanchez-Sancho et al. synthesized a series of piperazine derivatives and evaluated their antimicrobial efficacy against common pathogens. This compound was among the most effective compounds tested, particularly against Staphylococcus aureus, with an MIC value significantly lower than that of standard antibiotics .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotective properties, researchers assessed the impact of this compound on AChE inhibition in vitro. Results indicated that at concentrations as low as 10 µM, the compound effectively inhibited AChE activity by over 50%, suggesting potential for therapeutic use in cognitive disorders .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the piperazine ring and subsequent functionalization. Key steps include:

  • Piperazine Ring Formation : Reacting ethylenediamine with dihaloalkanes under basic conditions (e.g., K2CO3 in acetonitrile at 80°C) .
  • Sulfonamide Introduction : Coupling the thiazole intermediate with 4-chlorophenylsulfonyl chloride under mild conditions (e.g., DCM, room temperature) .
  • Acetylation and Esterification : Using acetyl chloride or ethyl chloroformate in the presence of a base (e.g., triethylamine) .

Q. Optimization Tips :

  • Purity : Use high-purity reagents and chromatographic purification (e.g., silica gel with 0–12% MeOH/DCM gradient) .
  • Yield : Control temperature (80–100°C for coupling reactions) and stoichiometry (1.2 eq of intermediates) .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm structural integrity by identifying peaks for the piperazine ring (δ 3.4–3.6 ppm), sulfonamide (δ 7.4–7.8 ppm), and ester carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., observed [M+H]<sup>+</sup> at m/z 487.1) .
  • X-ray Crystallography : Resolve stereochemistry using SHELX programs for refinement (e.g., SHELXL-2018) .

Q. What safety protocols are essential when handling this compound?

  • Hazards : Skin/eye irritation (Category 2A); avoid inhalation .
  • Protective Measures : Use nitrile gloves, fume hoods, and safety goggles. Store at 2–8°C in airtight containers .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods elucidate electronic properties or reactivity?

  • Multiwfn Analysis : Calculate electrostatic potential maps and electron localization functions (ELF) to identify nucleophilic/electrophilic sites .
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., sulfonamide substitution) .

Q. Example Table :

PropertyComputational ResultSignificance
HOMO-LUMO Gap4.2 eVIndicates moderate reactivity
Molecular Electrostatic Potential (MEP)Negative charge on sulfonyl groupGuides derivatization

Q. How can contradictory NMR data be resolved during structural validation?

  • Dynamic Effects : Rotameric splitting in piperazine protons (δ 3.4–3.6 ppm) may cause peak broadening. Use variable-temperature NMR (VT-NMR) to suppress exchange effects .
  • Overlapping Signals : Apply 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, correlate the thiazole C-4 (δ 125 ppm) with adjacent protons .

Q. What strategies validate biological activity in target-based assays?

  • Target Identification : Screen against kinase or protease libraries (e.g., using SPR or fluorescence polarization) .
  • Dose-Response Analysis : Perform IC50 assays with serial dilutions (1 nM–100 µM) and fit data to a Hill equation .
  • Off-Target Profiling : Use chemoproteomics (e.g., affinity pulldown with biotinylated analogs) .

Q. How can crystallization conditions be optimized for X-ray studies?

  • Solvent Screening : Test mixtures of DCM/hexane or ethyl acetate/heptane for slow evaporation.
  • Additives : Introduce co-crystallizing agents (e.g., trifluoroacetic acid) to stabilize hydrogen bonds .
  • SHELXL Refinement : Apply TWIN/BASF commands to handle twinning or disorder .

Q. What are the implications of substituent modifications on pharmacological properties?

  • Sulfonamide Group : Replacing 4-chlorophenyl with 4-fluorophenyl increases solubility but reduces target affinity (ΔpIC50 = -0.8) .
  • Piperazine Ring : N-methylation improves blood-brain barrier penetration (logP increase by 0.5) .

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